(9beta,13alpha,14beta,17alpha)-2-Methoxyestra-1,3,5(10)-Triene-3,17-Diyl Disulfamate, more commonly known as STX140, is a synthetic, sulfamoylated derivative of the naturally occurring mammalian steroid 2-methoxyestradiol (2-ME). [] STX140 belongs to a class of compounds known as microtubule disruptors. [] These compounds exert their biological effects by interfering with the assembly and dynamics of microtubules, crucial components of the cell's cytoskeleton involved in various cellular processes, including cell division. []
Scientific research has identified STX140 as a potential anti-cancer agent due to its multi-targeted mechanism of action. [] Notably, STX140 demonstrates potent anti-proliferative and anti-angiogenic activities, inhibiting the growth and spread of blood vessels that supply nutrients to tumors. [] Additionally, STX140 acts as an inhibitor of steroid sulfatase (STS), an enzyme involved in the production of estrogens, which can contribute to the growth of hormone-dependent cancers. []
STX140 was developed as part of ongoing research into the pharmacological properties of estrogen derivatives. It belongs to a class of compounds known for their multitargeted anticancer activities, particularly in breast and melanoma cancers. The compound has shown efficacy in both in vitro and in vivo studies, demonstrating significant anti-tumor effects.
The synthesis of STX140 involves multiple steps that modify the parent compound, 2-methoxyestradiol. According to the literature, one effective synthesis method includes:
The molecular structure of STX140 can be described as follows:
The presence of these functional groups is crucial for its biological activity, particularly in modulating interactions with cellular targets involved in cancer proliferation.
STX140 participates in various chemical reactions that enhance its therapeutic profile:
These reactions underline the compound's potential as a chemotherapeutic agent.
The mechanism of action of STX140 involves several key processes:
Studies indicate that STX140's effects are dose-dependent, with significant activity observed at nanomolar concentrations .
STX140 exhibits several notable physical and chemical properties:
These properties are essential for its formulation into effective drug delivery systems.
STX140 has significant implications in scientific research and clinical applications:
STX140 (2-methoxyestradiol-3,17-O,O-bis-sulfamate) demonstrates significant efficacy against multiple drug-resistant cancers by bypassing key resistance mechanisms. In BRAF-inhibitor-resistant melanoma (SKMEL-28R), STX140 achieves nanomolar IC~50~ values (68.2 nM after 72 h), comparable to its potency in naïve cells (61.9 nM). This activity persists despite resistance pathways like PI3K-AKT hyperactivation or BRAF/CRAF isoform switching [1] [9]. Crucially, STX140 retains efficacy in breast cancer resistance protein (BCRP)-overexpressing tumors. In A2780 ovarian cancer cells selected for STX140 resistance (A2780.140), an 8-fold decrease in sensitivity was observed—significantly lower than the >150-fold resistance typical for taxanes. In vivo, STX140 inhibits growth of BCRP-expressing MCF-7.MR xenografts, whereas mitoxantrone (a BCRP substrate) fails [3]. STX140 also overcomes βIII-tubulin-mediated taxane resistance and P-glycoprotein efflux, as evidenced by its activity in multidrug-resistant breast cancer models [6] [8].
Table 1: Antiproliferative Activity of STX140 in Resistant Cancer Models
Cell Line/Model | Resistance Mechanism | STX140 IC~50~ or Effect | Reference Compound Efficacy |
---|---|---|---|
SKMEL-28R melanoma | BRAF inhibitor resistance | 68.2 nM (72 h) | Vemurafenib-resistant |
A2780.140 ovarian | BCRP overexpression | 8-fold resistance vs. parental | Mitoxantrone: >150-fold resistance |
MCF-7.MR xenografts | BCRP-mediated efflux | Tumor growth inhibition | Mitoxantrone: inactive |
Taxane-resistant breast | βIII-tubulin overexpression | Maintained potency | Paclitaxel: significantly reduced activity |
STX140 emerged from strategic modifications of 2-methoxyestradiol (2-ME), an endogenous estrogen metabolite with broad anticancer activity but poor pharmaceutical properties. 2-ME suffers from rapid hepatic conjugation (glucuronidation/sulfation) and oxidation by 17β-hydroxysteroid dehydrogenase, reducing its oral bioavailability to <2% [1] [5]. Sulfamoylation at the C3 and C17 positions yielded STX140, which exhibits:
As a microtubule disruptor, STX140 binds to the colchicine site on β-tubulin (IC~50~ = 2.2 µM for tubulin polymerization inhibition), inducing G~2~/M cell cycle arrest and apoptosis [1] [8]. Unlike taxanes (e.g., paclitaxel), which stabilize microtubules, STX140 depolymerizes them, evading common taxane-resistance mechanisms. Key advantages include:
Table 2: Comparison of STX140 with Microtubule-Targeting Agents
Property | STX140 | Paclitaxel | 2-Methoxyestradiol (2-ME) |
---|---|---|---|
Mechanism | Tubulin depolymerization | Tubulin stabilization | Weak depolymerization |
Oral Bioavailability | >85% | Low (requires IV infusion) | <2% |
Neurotoxicity (Preclinical) | None observed | Significant | Not reported |
Efficacy in Resistant Tumors | BCRP+, BRAFi-resistant | Limited in MDR models | Inactive due to metabolism |
Table 3: Anti-Angiogenic and Anti-Invasive Effects of STX140
Effect | Model | STX140 Concentration/Dose | Outcome |
---|---|---|---|
Tubule Formation Inhibition | HUVEC in vitro | 50–100 nM | >70% reduction |
CAIX Downregulation | MCF-7 xenografts | 20 mg/kg (oral) | Reduced mRNA and protein |
Metastasis Suppression | 4T1 orthotopic model | 20 mg/kg (oral) | Reduced lung/liver metastases |
Invasion Inhibition | 3D melanoma skin model | 500 nM | Blocked dermal invasion |
STX140 uniquely combines microtubule disruption with senescence induction. In BRAFi-resistant melanoma, it triggers senescence via G~2~/M arrest and upregulates senescence markers (SA-β-gal, GADD45A) at 100 nM, independent of p53 [1] [9]. This multimodal mechanism positions STX140 as a next-generation agent bridging cytotoxic and microenvironment-targeting strategies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7